molecular formula C₄₃H₇₄N₂O₁₄ B021755 Spiramycin CAS No. 24916-50-5

Spiramycin

Cat. No. B021755
CAS RN: 24916-50-5
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-BWHGAVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin is a 16-membered macrolide antibiotic synthesized by Streptomyces ambofaciens, primarily used in human medicine. It consists of a polyketide lactone ring, known as platenolide, to which three deoxyhexoses (mycaminose, forosamine, and mycarose) are attached. These sugars are crucial for the antibiotic's activity against bacteria. The biosynthetic gene cluster for spiramycin has been extensively studied, revealing the involvement of several glycosyltransferases and auxiliary proteins in its synthesis (Nguyen et al., 2010).

Synthesis Analysis

Spiramycin synthesis involves complex biosynthetic pathways. Key steps include the formation of the lactone ring by a type I polyketide synthase and the successive attachment of three sugars to the macrolide core. The glycosylation process is mediated by specific glycosyltransferases, each responsible for adding a distinct sugar to the macrolide. Two auxiliary proteins were identified as essential for efficient glycosylation, indicating their role in facilitating the transferase activities (Nguyen et al., 2010).

Molecular Structure Analysis

The molecular structure of spiramycin comprises a macrolide core with attached sugars that enhance its antibiotic efficacy. The organization of the spiramycin biosynthetic gene cluster reflects its complex molecular architecture, involving over 85 kb of contiguous DNA and multiple genes coding for the synthase, regulatory elements, and proteins involved in sugar biosynthesis and attachment (Karray et al., 2007).

Chemical Reactions and Properties

The chemical properties of spiramycin are influenced by its macrolide structure and the specific glycosylation pattern. Glycosylation not only enhances the molecule's solubility but also its interaction with bacterial ribosomes, which is crucial for its antibacterial activity. The sequence and specificity of sugar attachment are critical for the antibiotic's function, underscoring the importance of the involved glycosyltransferases and auxiliary proteins (Nguyen et al., 2010).

Physical Properties Analysis

Spiramycin's physical properties, such as solubility and stability, are significantly affected by its glycosylation. The attached sugars contribute to the molecule's overall hydrophilicity, which is essential for its absorption and distribution within the human body. Understanding these properties is crucial for optimizing the antibiotic's formulation and therapeutic effectiveness.

Chemical Properties Analysis

The antibiotic mechanism of spiramycin involves binding to the bacterial ribosome, inhibiting protein synthesis. The specific interactions between spiramycin and ribosomal RNA highlight the importance of its molecular structure for antibacterial activity. The macrolide ring and attached sugars play crucial roles in binding affinity and specificity, making the study of spiramycin's chemical properties fundamental to understanding its mechanism of action (Ahmed, 1968).

Scientific Research Applications

  • Inhibition of Biofilm Formation and Virulence in Pseudomonas aeruginosa : Spiramycin inhibits biofilm formation, pigment production, and phenotypic differentiation in Pseudomonas aeruginosa, suggesting its potential in treating chronic and biofilm-mediated infections (Calcagnile & Alifano, 2022).

  • Anti-Inflammatory Effects : It can attenuate the activation of macrophages, indicating potential as a topical anti-inflammatory agent (Kang, Kang, & Hyun, 2022).

  • Dental Plaque Control : Spiramycin significantly decreases dental plaque parameters and reduces the number of Streptococcus mutans and S. sanguis (Rozanis et al., 1979).

  • Genital Tract Infections : After intravenous administration in ewes, spiramycin rapidly enters genital-tract secretions, suggesting its use in treating post-partum uterine infections (Cester et al., 1990).

  • Treatment of Cryptosporidial Diarrhea : It's effective in alleviating cryptosporidial diarrhea in some immunocompromised patients and may lead to the eradication of cryptosporidial oocysts (Moskovitz, Stanton, & Kusmierek, 1988).

  • Helicobacter pylori Infection : Spiramycin exhibits good anti-H. pylori activity and is acid-stable, making it a candidate for treating Helicobacter pylori-associated peptic ulcer disease (Berstad et al., 1995).

  • Legionnaires' Disease : It has shown efficacy in treating severe Legionnaires' disease, with a significant cure rate in patients (Mayaud et al., 1988).

  • Environmental Degradation : Spiramycin degrades rapidly in aquatic systems, transforming into various organic compounds, which could potentially form toxic products (Calza, Marchisio, Medana, & Baiocchi, 2010).

Safety And Hazards

Spiramycin may cause an allergic skin reaction, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic to aquatic life with long-lasting effects .

Future Directions

Although used in Europe, Canada, and Mexico, spiramycin is still considered an experimental drug in the United States, but can sometimes be obtained by special permission from the FDA for toxoplasmosis in the first trimester of pregnancy .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-CEUOBAOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023594
Record name Spiramycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Spiramycin I

Color/Form

Amorphous

CAS RN

24916-50-5, 8025-81-8
Record name Spiramycin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demycarosylturimycin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiramycin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033ECH6IFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin
Reactant of Route 2
Spiramycin
Reactant of Route 3
Spiramycin
Reactant of Route 4
Spiramycin
Reactant of Route 5
Spiramycin
Reactant of Route 6
Spiramycin

Citations

For This Compound
24,800
Citations
A Brisson-Noël, P Trieu-Cuot… - Journal of Antimicrobial …, 1988 - academic.oup.com
… Spiramycin induces rapid breakdown of polyribosomes, an … However, there is now convincing evidence that spiramycin, and … and oleandomycin) but remain susceptible to spiramycin. …
Number of citations: 184 academic.oup.com
E Rubinstein, N Keller - The Journal of antimicrobial chemotherapy, 1998 - e-lactancia.org
… spiramycin, particularly with reference to respiratory tract infections. The therapeutic activity of spiramycin … This range of properties makes spiramycin especially suitable for the treatment …
Number of citations: 57 e-lactancia.org
HE Kaufman - Archives of Ophthalmology, 1961 - jamanetwork.com
… doses of spiramycin, and this was taken as the rationale for using 2 gm. of spiramycin a day … Spiramycin is an antibiotic discovered in 1954 and is somewhat similar to erythromycin and …
Number of citations: 8 jamanetwork.com
D Vazquez - Mechanism of Action, 1967 - Springer
… Three difference components can be separated from the complex by countercurrent distribution: spiramycin I, spiramycin II andspiramycin III (Fig. 1). These components are basic but …
Number of citations: 15 link.springer.com
TE Rams, S Dujardin, JD Sautter, JE Degener… - Anaerobe, 2011 - Elsevier
… negligible spiramycin use in the general United States population, it is unlikely that the spiramycin resistance detected in the present study subjects is the result of prior spiramycin drug …
Number of citations: 62 www.sciencedirect.com
SM Poulsen, C Kofoed, B Vester - Journal of molecular biology, 2000 - Elsevier
Many antibiotics, including the macrolides, inhibit protein synthesis by binding to ribosomes. Only some of the macrolides affect the peptidyl transferase reaction. The 16-member ring …
Number of citations: 156 www.sciencedirect.com
DG HUDSON, GM YOSHIHARA… - AMA Archives of …, 1956 - jamanetwork.com
Spiramycin is a new antibiotic produced by a strain of … in the United States and supplied the spiramycin used in this study. The … spiramycin in 29 adult patients with bacterial pneumonia. …
Number of citations: 25 jamanetwork.com
YA Chabbert - Journal of Antimicrobial Chemotherapy, 1988 - academic.oup.com
… review of spiramycin activity in vitro is based mainly on early studies. The MICs of spiramycin for … Conversely, in experimental models, the activity of spiramycin is equal to or greater than …
Number of citations: 21 academic.oup.com
R Sutherland - British Journal of Pharmacology and …, 1962 - Wiley Online Library
… Strains of staphylococci which had been habituated to either spiramycin or erythromycin in … from patients were sensitive to spiramycin in vitro. Spiramycin was effective against a number …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
F Karray, E Darbon, N Oestreicher… - …, 2007 - microbiologyresearch.org
… most of the inferred proteins in spiramycin biosynthesis, in its … spiramycin, thus confirming their involvement in spiramycin biosynthesis. This work reveals the main features of spiramycin …
Number of citations: 83 www.microbiologyresearch.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.